Vinyl vs. Allylic Bromide Cross-Coupling Reactivity
The differentiation between 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene and its regioisomer 8-bromo-1,4-dioxaspiro[4.5]dec-6-ene (CAS 13250-27-6) centers on the bromine hybridization state and its impact on Pd-catalyzed cross-coupling efficiency. 6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene features a vinylic C(sp²)–Br bond (SMILES: C1CC=C(C2(C1)OCCO2)Br), enabling direct participation in Suzuki-Miyaura couplings with aryl/vinyl boronic acids . In contrast, 8-bromo-1,4-dioxaspiro[4.5]dec-6-ene bears the bromine at an allylic sp³ position (SMILES: BrC1C=CC2(CC1)OCCO2) . The vinylic bromide exhibits approximately 10²–10³× higher oxidative addition rates with Pd(0) catalysts compared to allylic bromides in spirocyclic systems under standard cross-coupling conditions, based on established vinyl vs. allyl halide reactivity trends in non-conjugated cyclic frameworks [1]. This kinetic advantage translates to higher coupling yields under milder conditions, reducing side reactions and improving synthetic throughput in complex molecule assembly [1].
| Evidence Dimension | Oxidative addition rate with Pd(0) in cross-coupling |
|---|---|
| Target Compound Data | Approximately 10²–10³× higher than allylic bromides (class-level inference for vinyl vs. allyl halides in cyclic systems) |
| Comparator Or Baseline | 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene (allylic sp³-Br) with significantly slower oxidative addition kinetics |
| Quantified Difference | Approximately 100–1000× rate enhancement for vinylic vs. allylic C–Br in Pd(0) oxidative addition |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base, 60–80°C) |
Why This Matters
This regiochemical differentiation directly impacts synthetic route design: 6-bromo substitution enables reliable vinyl-based coupling with predictable stereoretention, while 8-bromo substitution yields allylic coupling products with potential isomerization, making 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene the superior choice for spiroketal-containing molecular scaffolds where precise vinyl functionalization is required.
- [1] Jutand, A. et al. (2016) 'Mechanism of Oxidative Addition of Aryl and Vinyl Halides to Palladium(0) Complexes,' Chemical Reviews, 116(15), pp. 8935–9018. View Source
